[1,1'-Biphenyl]-3,3',5-triol
Description
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Properties
IUPAC Name |
5-(3-hydroxyphenyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJMMZAKZQPIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066666 | |
| Record name | [1,1'-Biphenyl]-3,3',5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20950-56-5 | |
| Record name | [1,1′-Biphenyl]-3,3′,5-triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20950-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3,3',5-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020950565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-3,3',5-triol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-3,3',5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [1,1'-Biphenyl]-3,3',5-triol
This guide provides a comprehensive technical overview of [1,1'-Biphenyl]-3,3',5-triol, a polyhydroxylated biphenyl of significant interest to researchers, scientists, and professionals in drug development. While specific data for this isomer is not as abundant as for some of its counterparts, this document synthesizes available information on its identification, synthesis, predicted properties, potential applications, analytical methodologies, and safety considerations to provide a robust starting point for further investigation.
Chemical Identity and Nomenclature
[1,1'-Biphenyl]-3,3',5-triol is a polyhydroxylated aromatic organic compound.
-
IUPAC Name: [1,1'-Biphenyl]-3,3',5-triol
-
Common Name: 3,3',5-trihydroxybiphenyl
-
CAS Number: A specific CAS Registry Number for this compound is not readily found in major chemical databases. Researchers should exercise diligence in tracking this compound by its precise IUPAC name and chemical structure.
-
Chemical Structure:
Caption: Chemical structure of [1,1'-Biphenyl]-3,3',5-triol.
Synthesis of Unsymmetrical Polyhydroxylated Biphenyls
Direct, published synthetic routes specifically for [1,1'-Biphenyl]-3,3',5-triol are not widely available. However, the synthesis of unsymmetrical polyhydroxylated biphenyls is well-established, with the Suzuki cross-coupling reaction being a prominent and versatile method.[1][2] This approach offers a strategic pathway for the targeted synthesis of this compound.
Proposed Synthetic Strategy: Suzuki Cross-Coupling
The synthesis would logically involve the palladium-catalyzed cross-coupling of a suitably protected dihydroxyphenylboronic acid with a protected monohydroxybromobenzene. The use of protecting groups, such as methoxymethyl (MOM) or silyl ethers, is crucial to prevent unwanted side reactions of the hydroxyl groups during the coupling reaction.
Experimental Workflow:
Caption: Proposed workflow for the synthesis of [1,1'-Biphenyl]-3,3',5-triol.
Step-by-Step Protocol:
-
Protection of Hydroxyl Groups: The starting materials, a dihydroxyphenylboronic acid and a monohydroxybromobenzene, are individually treated with a suitable protecting group (e.g., methoxymethyl chloride in the presence of a non-nucleophilic base) to yield the protected precursors.
-
Suzuki Coupling Reaction: The protected arylboronic acid and aryl bromide are dissolved in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, typically an aqueous solution of potassium carbonate, are added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed, dried, and concentrated under reduced pressure. The crude protected biphenyl is then purified by column chromatography on silica gel.
-
Deprotection: The purified protected biphenyl is dissolved in a suitable solvent, and the protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for MOM ethers).
-
Final Purification: The deprotected [1,1'-Biphenyl]-3,3',5-triol is purified by recrystallization or a final column chromatography to yield the pure product.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the physicochemical properties of [1,1'-Biphenyl]-3,3',5-triol are predicted using computational models. These predictions are valuable for guiding experimental design and for understanding the compound's potential behavior.[3][4]
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₀O₃ |
| Molecular Weight | 202.21 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 |
| Topological Polar Surface Area (TPSA) | 60.69 Ų |
| pKa (most acidic) | 8.5 - 9.5 |
| Melting Point | 150 - 180 °C |
| Boiling Point | > 400 °C |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO) |
Note: These values are predictions and should be confirmed experimentally.
Potential Biological Activities and Applications in Drug Development
The biological activities of polyhydroxylated biphenyls are an area of active research, with various isomers demonstrating a range of effects. While specific studies on the 3,3',5-trihydroxy isomer are limited, inferences can be drawn from related compounds.
Postulated Biological Activities
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The presence of three hydroxyl groups in [1,1'-Biphenyl]-3,3',5-triol suggests it may possess significant antioxidant potential.[5]
-
Enzyme Inhibition: Certain trihydroxybiphenyl isomers have been shown to inhibit enzymes such as α-glucosidase, which is a target for the management of type 2 diabetes.[6] This suggests that [1,1'-Biphenyl]-3,3',5-triol could be investigated for similar inhibitory activities against various enzymes.
-
Antimicrobial and Antifungal Activity: Biphenyl derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[6] 3,4,5-Trihydroxybiphenyl, for instance, has been reported for its antifungal properties.[6]
-
Endocrine Disruption: It is important to note that some hydroxylated biphenyls, particularly chlorinated derivatives, have been identified as endocrine disruptors.[7][8] Any investigation into the biological activities of [1,1'-Biphenyl]-3,3',5-triol should include careful toxicological evaluation.
Signaling Pathway Interactions
The potential for [1,1'-Biphenyl]-3,3',5-triol to modulate cellular signaling pathways is an area ripe for exploration. Based on the activities of other phenolic compounds, it could potentially interact with pathways involved in oxidative stress, inflammation, and metabolic regulation.
Sources
- 1. Synthesis of symmetrical and unsymmetrical tetrahydroxybiphenyls and their evaluation as amyloid-β aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A python approach for prediction of physicochemical properties of anti-arrhythmia drugs using topological descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 3598-29-6: [1,1′-Biphenyl]-3,4,4′-triol | CymitQuimica [cymitquimica.com]
- 6. Exploring the inhibitory effect and mechanism of 3,4,5-trihydroxybiphenyl on α-glucosidase: an integrated experimental and computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to [1,1'-Biphenyl]-3,3',5-triol: Synthesis, Biological Evaluation, and Therapeutic Potential
Introduction: The Untapped Potential of a Polyhydroxylated Biphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antihypertensive, antimicrobial, and anticancer properties.[1] The substitution pattern of hydroxyl groups on the biphenyl core can significantly influence its pharmacological profile, often imparting potent antioxidant, anti-inflammatory, and cytotoxic activities.[2][3] This guide provides an in-depth exploration of a specific, yet under-investigated, polyhydroxylated biphenyl: [1,1'-Biphenyl]-3,3',5-triol. While direct literature on this precise isomer is limited, this document will leverage data from structurally related compounds to propose a plausible synthetic route, outline detailed protocols for its biological evaluation, and discuss its potential as a lead compound in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.
Chemical Identity and Properties
-
IUPAC Name: [1,1'-Biphenyl]-3,3',5-triol
-
Molecular Formula: C₁₂H₁₀O₃
-
Molecular Weight: 202.21 g/mol
-
Predicted Properties: Based on its structure, [1,1'-Biphenyl]-3,3',5-triol is expected to be a solid at room temperature with some solubility in polar organic solvents. The phenolic hydroxyl groups suggest potential for antioxidant activity through hydrogen atom donation.
| Property | Predicted Value |
| Molecular Weight | 202.21 g/mol |
| XLogP3 | ~2.5-3.0 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
Proposed Synthesis of [1,1'-Biphenyl]-3,3',5-triol: A Suzuki-Miyaura Coupling Approach
Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling and Demethylation
Part 1: Synthesis of 3,3',5-Trimethoxybiphenyl
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-dimethoxyphenylboronic acid (1.0 eq), 1-bromo-3-methoxybenzene (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water. The solvent volume should be sufficient to dissolve the reactants.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,3',5-trimethoxybiphenyl.
Part 2: Synthesis of [1,1'-Biphenyl]-3,3',5-triol (Demethylation)
-
Reaction Setup: Dissolve the purified 3,3',5-trimethoxybiphenyl (1.0 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add a solution of boron tribromide (3.5 eq) in dichloromethane dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield [1,1'-Biphenyl]-3,3',5-triol.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected NMR spectra would show characteristic aromatic proton signals and carbon signals corresponding to the biphenyl core and the hydroxyl-substituted carbons.
Biological Evaluation: Uncovering the Therapeutic Potential
Based on the activities of structurally similar polyhydroxylated biphenyls, [1,1'-Biphenyl]-3,3',5-triol is a promising candidate for investigation as an antioxidant, anti-inflammatory, and cytotoxic agent.[1][2][3] The following section details established in vitro protocols to assess these potential biological activities.
Antioxidant Activity Assessment
The antioxidant capacity of [1,1'-Biphenyl]-3,3',5-triol can be evaluated using several common spectrophotometric assays that measure its ability to scavenge free radicals.[6][7][8]
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of [1,1'-Biphenyl]-3,3',5-triol to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a loss of color.
-
Protocol:
-
Prepare the ABTS•+ solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to a specific absorbance.
-
Add various concentrations of [1,1'-Biphenyl]-3,3',5-triol to the diluted ABTS•+ solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution in HCl, and FeCl₃ solution.
-
Add the FRAP reagent to various concentrations of [1,1'-Biphenyl]-3,3',5-triol.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Construct a standard curve using FeSO₄ and express the results as Fe²⁺ equivalents.
-
Anti-inflammatory Activity Screening
The potential anti-inflammatory effects of [1,1'-Biphenyl]-3,3',5-triol can be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.[9][10][11]
Inhibition of Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
-
Principle: Macrophages, when stimulated with LPS (a component of the outer membrane of Gram-negative bacteria), produce and release pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Anti-inflammatory compounds can inhibit this production.
-
Cell Line: RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages.
-
Protocol:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of [1,1'-Biphenyl]-3,3',5-triol for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Determine the concentration-dependent inhibitory effect of the compound on cytokine production.
-
Cytotoxicity Evaluation
It is crucial to assess the cytotoxic profile of [1,1'-Biphenyl]-3,3',5-triol to determine its therapeutic window. Cytotoxicity can be evaluated against both cancerous and non-cancerous cell lines to assess for selective activity.[12][13][14]
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of [1,1'-Biphenyl]-3,3',5-triol for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
2. Lactate Dehydrogenase (LDH) Release Assay
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing diaphorase and INT) to the supernatant.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
-
Discussion and Future Directions
The proposed synthetic route provides a clear and feasible pathway to obtain [1,1'-Biphenyl]-3,3',5-triol for further investigation. The outlined biological assays offer a comprehensive initial screening cascade to elucidate its potential as an antioxidant, anti-inflammatory, and/or cytotoxic agent.
Should [1,1'-Biphenyl]-3,3',5-triol exhibit promising activity in these in vitro assays, further studies would be warranted. These could include:
-
Mechanism of Action Studies: Investigating the specific cellular pathways modulated by the compound. For example, in the case of anti-inflammatory activity, this could involve assessing its effect on NF-κB signaling or MAP kinase pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of [1,1'-Biphenyl]-3,3',5-triol to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of disease, such as models of oxidative stress, inflammation, or cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound to determine its drug-likeness and safety.
The exploration of novel chemical scaffolds like [1,1'-Biphenyl]-3,3',5-triol is essential for the discovery of new therapeutic agents. This technical guide provides a foundational framework for the synthesis and biological evaluation of this promising, yet underexplored, molecule.
References
A comprehensive list of references will be compiled upon the completion of a full literature search for directly relevant publications. The in-text citations provided are representative of the types of sources that would be included.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. iivs.org [iivs.org]
- 12. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. opentrons.com [opentrons.com]
Methodological & Application
Application Notes & Protocols: Investigating [1,1'-Biphenyl]-3,3',5-triol as a Novel Pharmaceutical Scaffold
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of [1,1'-Biphenyl]-3,3',5-triol in the discovery and development of novel pharmaceuticals. This document outlines the rationale for investigating this compound, its potential therapeutic applications, and detailed protocols for its initial characterization and evaluation in a drug discovery pipeline.
Introduction: The Promise of Biphenyl Scaffolds in Medicinal Chemistry
Biphenyl moieties are a cornerstone in the architecture of many biologically active compounds and approved drugs.[1] Their rigid yet tunable structure provides a versatile scaffold for designing molecules that can interact with a wide array of biological targets. The introduction of hydroxyl groups, as in the case of [1,1'-Biphenyl]-3,3',5-triol, can significantly enhance its biological activity. Phenolic compounds are well-known for their potential antioxidant properties, which stem from their ability to donate hydrogen atoms and stabilize free radicals.[2] This inherent characteristic, combined with the biphenyl backbone, makes [1,1'-Biphenyl]-3,3',5-triol a compelling candidate for investigation across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][3]
Part 1: Initial Characterization and Rationale for Investigation
Given that [1,1'-Biphenyl]-3,3',5-triol is a novel or less-studied compound, the initial steps are crucial for establishing a foundation for further development.
Physicochemical Properties
A thorough understanding of the compound's physicochemical properties is the first step in its evaluation as a potential drug candidate.
| Property | Analytical Method | Importance in Drug Discovery |
| Purity | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy | Ensures that observed biological activity is due to the compound of interest. |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Crucial for formulation, bioavailability, and assay development. |
| Lipophilicity (LogP) | Shake-flask method, Reverse-phase HPLC | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| pKa | Potentiometric titration, UV-Vis Spectroscopy | Affects solubility, absorption, and target binding. |
| Chemical Stability | Forced degradation studies (acid, base, oxidation, light, heat) | Determines shelf-life and potential degradation pathways. |
Rationale for Therapeutic Targeting
The structural alerts within [1,1'-Biphenyl]-3,3',5-triol suggest several potential mechanisms of action and therapeutic applications. The presence of multiple hydroxyl groups points towards potential antioxidant and radical scavenging activities.[2] Furthermore, the biphenyl scaffold is present in numerous compounds with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][4][5]
Part 2: Preclinical Evaluation Workflow
The following sections outline a step-by-step workflow for the preclinical evaluation of [1,1'-Biphenyl]-3,3',5-triol. This workflow is designed to be a self-validating system, where the results of each stage inform the progression to the next.
Workflow Overview
Caption: Preclinical drug discovery workflow for [1,1'-Biphenyl]-3,3',5-triol.
Part 3: Detailed Experimental Protocols
The following protocols are foundational and can be adapted based on the specific research question and available resources.
Protocol 1: Determination of Antioxidant Activity
Objective: To quantify the radical scavenging potential of [1,1'-Biphenyl]-3,3',5-triol. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and inexpensive method for this purpose.[6]
Materials:
-
[1,1'-Biphenyl]-3,3',5-triol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of [1,1'-Biphenyl]-3,3',5-triol in methanol.
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) of the test compound and ascorbic acid to respective wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the compound.
-
Protocol 2: Cell Viability and Cytotoxicity Assessment
Objective: To evaluate the effect of [1,1'-Biphenyl]-3,3',5-triol on the viability of cancer and normal cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
Cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer) and a non-tumor control cell line (e.g., BJ fibroblasts).[4]
-
Cell culture medium (e.g., RPMI or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
[1,1'-Biphenyl]-3,3',5-triol dissolved in DMSO.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS).[9]
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of [1,1'-Biphenyl]-3,3',5-triol in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 24, 48, or 72 hours.[4]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Read the absorbance at a wavelength of 570 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 3: Kinase Inhibition Assay
Objective: To screen [1,1'-Biphenyl]-3,3',5-triol for its ability to inhibit the activity of specific protein kinases, which are key targets in cancer and inflammatory diseases. A universal ADP-based assay is a robust method for this purpose.[11]
Materials:
-
Recombinant protein kinase of interest.
-
Kinase substrate (peptide or protein).
-
ATP.
-
[1,1'-Biphenyl]-3,3',5-triol.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Assay Setup:
-
Prepare a reaction buffer containing the kinase, substrate, and any necessary cofactors.
-
Prepare serial dilutions of [1,1'-Biphenyl]-3,3',5-triol.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase reaction buffer to each well.
-
Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km of the kinase for ATP.[11]
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value.
-
Kinase Inhibition Assay Workflow
Caption: Step-by-step workflow for a typical kinase inhibition assay.
Part 4: Early ADME/Tox and Lead Optimization
Once promising biological activity is identified, the focus shifts to evaluating the drug-like properties of [1,1'-Biphenyl]-3,3',5-triol.
In Vitro ADME Assays
A suite of in vitro assays is employed to predict the pharmacokinetic behavior of the compound in vivo.[12][13][14]
| Assay | Purpose |
| Metabolic Stability | To assess the rate of metabolism by liver microsomes or hepatocytes.[12] |
| CYP450 Inhibition | To identify potential drug-drug interactions by evaluating the inhibition of major cytochrome P450 enzymes.[15] |
| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability.[15] |
| Permeability (e.g., PAMPA, Caco-2) | To predict the absorption of the compound across the intestinal barrier. |
Lead Optimization
If [1,1'-Biphenyl]-3,3',5-triol shows promising activity but has suboptimal ADME properties, a medicinal chemistry campaign can be initiated to synthesize analogs with improved characteristics. This involves establishing a Structure-Activity Relationship (SAR) to guide the design of new compounds.[16]
Conclusion
[1,1'-Biphenyl]-3,3',5-triol represents a promising starting point for the development of novel pharmaceuticals. Its polyphenolic biphenyl structure suggests a range of potential biological activities. The systematic application of the protocols and workflow outlined in these notes will enable a thorough investigation of its therapeutic potential and provide a solid foundation for its progression through the drug discovery pipeline. The journey from a hit compound to a clinical candidate is a long and complex process that requires careful planning and execution.[17][18][19][20]
References
-
Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566–578. [Link]
-
ResearchGate. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. [Link]
-
Lassen, N., et al. (2025). Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis. Nature Communications. [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18445-18470. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
-
Al-Duais, M. A., et al. (2009). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 8(9), 334. [Link]
-
National Center for Biotechnology Information. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. [Link]
-
Nuvisan. (n.d.). Comprehensive in vitro DMPK services for drug development. Retrieved January 27, 2026, from [Link]
-
MDPI. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. [Link]
-
The Pharma Journal. (2023). The Guidelines for Early Drug Discovery for Future Application. [Link]
-
MDPI. (2021). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]
-
Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2499-S2513. [Link]
-
Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. [Link]
-
ResearchGate. (2024). Antioxidant Assays: Principles, Methods and Analyses. [Link]
-
National Institutes of Health. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. [Link]
- Google Patents. (2002). US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
ResearchGate. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
Sygnature Discovery. (2025). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures. [Link]
-
ResearchGate. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
-
National Institutes of Health. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. [Link]
-
Labcorp. (n.d.). Drug metabolism & pharmacokinetics (DMPK). Retrieved January 27, 2026, from [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
National Center for Biotechnology Information. (2020). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. [Link]
-
BioAgilytix. (n.d.). Discovery Phase in Drug Development. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2025). Biosynthesis and Bioactivity of Anti-Inflammatory Triterpenoids in Calendula officinalis (pot marigold). [Link]
-
MDPI. (2021). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. [Link]
-
IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. [Link]
-
Charles River Laboratories. (n.d.). ADME DMPK Studies. Retrieved January 27, 2026, from [Link]
-
IntuitionLabs. (n.d.). Drug Development Pipeline: A Complete Guide to All Phases. Retrieved January 27, 2026, from [Link]
-
Inotiv. (n.d.). Drug Metabolism and Pharmacokinetics (DMPK) & Cell and Molecular Biology. Retrieved January 27, 2026, from [Link]
-
MDPI. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]
-
Chemsrc. (2025). [1,1'-biphenyl]-3,3',5,5'-tetraol | CAS#:531-02-2. [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-2,2',3-triol. Retrieved January 27, 2026, from [Link]
Sources
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- 16. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. bioagilytix.com [bioagilytix.com]
Troubleshooting & Optimization
Technical Support Center: Strategies to Improve the Yield of [1,1'-Biphenyl]-3,3',5-triol Synthesis
Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-3,3',5-triol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.
The construction of the biaryl scaffold is a cornerstone of modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction being a predominant method due to its versatility and functional group tolerance.[1][2] However, the synthesis of highly functionalized molecules like [1,1'-Biphenyl]-3,3',5-triol presents unique challenges, often related to the presence of multiple hydroxyl groups which can interfere with the catalytic cycle.
This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the [1,1'-Biphenyl]-3,3',5-triol scaffold?
The Palladium-catalyzed Suzuki-Miyaura cross-coupling is the most widely employed and versatile method for this transformation.[2][3] It involves the reaction of an aryl halide with an arylboronic acid (or its ester) in the presence of a palladium catalyst and a base.[4] An alternative, though often requiring harsher conditions (e.g., high temperatures), is the Ullmann coupling, which uses copper catalysis to couple two aryl halides.[5][6] Given the milder conditions and broader substrate scope, this guide will focus primarily on troubleshooting the Suzuki-Miyaura approach.
Q2: My reaction yield is consistently low. What are the most common initial checks I should perform?
Low yield is a frequent issue. Before delving into extensive optimization, consider these primary factors:
-
Reagent Purity and Stability: Are your aryl halide and boronic acid pure? Boronic acids are susceptible to degradation, particularly protodeborylation, where the C-B bond is cleaved.[7] This is a common side reaction. Ensure your solvent is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Catalyst Activity: Is your palladium catalyst active? The active catalytic species is Pd(0).[7] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ. Incomplete reduction or subsequent oxidation can halt the catalytic cycle.
-
Hydroxyl Group Interference: The free hydroxyl groups on your starting materials are acidic. They can react with the base, potentially altering the reaction's pH and stoichiometry, or coordinate to the palladium center, inhibiting catalysis. The most robust strategy is to use hydroxyl-protected starting materials (e.g., methoxy or benzyloxy groups) and perform a deprotection step at the end of the synthesis.[8]
Q3: The reaction stalls, leaving significant amounts of starting material. Why is this happening?
This typically points to catalyst deactivation or an incomplete catalytic cycle. Key causes include:
-
Oxidative Addition Failure: The first step, oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially with aryl chlorides.[9] Aryl iodides or bromides are generally more reactive.
-
Inefficient Transmetalation: The base plays a crucial role in activating the boronic acid for transmetalation to the palladium center.[10] If the base is too weak, too hindered, or insoluble in the reaction medium, this step can become the rate-limiting bottleneck.
-
Catalyst Deactivation: The Pd(0) species can be oxidized by trace oxygen or form inactive palladium black aggregates. The choice of ligand is critical to stabilize the catalytic species and prevent this decomposition.[7]
Q4: My final product is contaminated with byproducts. What are they likely to be?
Common byproducts in Suzuki-Miyaura reactions include:
-
Homocoupling Products: Your aryl halide can couple with itself (forming a symmetrical biaryl), and your boronic acid can do the same. This is often more prevalent at higher temperatures or with certain catalyst systems.
-
Protodeborylation Product: The boronic acid loses its boron moiety, which is replaced by a hydrogen atom from the solvent or trace water.[7] This results in a simple arene byproduct (e.g., 1,3,5-trihydroxybenzene).
-
Dehalogenation Product: The aryl halide loses its halogen, which is replaced by a hydrogen atom.[7] This also forms an arene byproduct.
Part 2: Detailed Troubleshooting Guide for Suzuki-Miyaura Coupling
This section provides a deeper dive into specific experimental parameters. For clarity, we will consider the synthesis via the coupling of a protected aryl halide (e.g., 1-bromo-3,5-dimethoxybenzene) and a protected arylboronic acid (e.g., (3,5-dimethoxyphenyl)boronic acid).
Problem Area: Starting Materials & Reagents
Q: My boronic acid seems to be degrading. How can I improve its stability and reactivity? Boronic acids can be unstable, especially on storage. Consider the following:
-
Use Fresh or High-Purity Boronic Acid: Verify the purity of your boronic acid by NMR or melting point before use.
-
Switch to a Boronate Ester: Pinacol esters of boronic acids are significantly more stable to storage and less prone to protodeborylation. They are easily prepared and often give more consistent results.
-
Use Anhydrous Conditions (Initially): While many Suzuki protocols use aqueous bases, minimizing water before the base is added can reduce premature protodeborylation.
Q: Which aryl halide should I use (I, Br, or Cl)? The reactivity order for oxidative addition is I > Br > OTf >> Cl .
-
Aryl Iodides: Most reactive, allowing for lower temperatures and catalyst loadings. However, they are more expensive and can be less stable.
-
Aryl Bromides: A good balance of reactivity and stability. They are the most common choice for laboratory-scale synthesis.[11]
-
Aryl Chlorides: Least reactive and require more specialized, highly active catalysts (often using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) and higher temperatures.[9]
Problem Area: The Catalytic System
Q: How do I choose the right Palladium catalyst and ligand? The choice is critical and depends on your specific substrates.
-
For General Use: Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is a reliable starting point as it is already in the active Pd(0) state.[12]
-
For More Challenging Couplings: Using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with a specific ligand allows for more tailored reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields, especially with less reactive aryl halides.[12]
-
Ligandless Conditions: In some cases, "ligandless" catalysis using Pd(OAc)₂ can work, but the risk of palladium black precipitation is higher.
Q: My reaction mixture turns black and the reaction stops. What does this mean? This is likely the formation of palladium black, an inactive, aggregated form of palladium. This indicates your ligand is not effectively stabilizing the soluble Pd(0) catalytic species.
-
Solution 1: Increase Ligand-to-Palladium Ratio. Try increasing the ratio (e.g., from 2:1 to 4:1 ligand:Pd).
-
Solution 2: Switch to a More Robust Ligand. Bidentate (chelating) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) or bulky monodentate ligands are often more effective at preventing aggregation.
Problem Area: Reaction Conditions
Q: What is the best base and solvent combination? This is one of the most important parameters to optimize.[13]
-
Bases:
-
K₂CO₃ or Cs₂CO₃: Commonly used, effective, and relatively mild. Often used in aqueous solutions with organic solvents like toluene or dioxane.
-
K₃PO₄: A stronger base that can be very effective, especially for less reactive substrates. It is often used under anhydrous conditions in solvents like THF or dioxane.[12]
-
NaOH or Ba(OH)₂: Strong bases that can promote rapid reactions but may also encourage side reactions or degradation of sensitive functional groups.
-
-
Solvents:
-
Toluene, Dioxane, THF: Common choices that work well with a variety of bases. Often used with an aqueous solution of the base to create a biphasic system.[7]
-
DMF, DMAc: Polar aprotic solvents that can aid in dissolving all components but may require higher temperatures for the reaction to proceed efficiently.
-
Q: Should I run the reaction at room temperature or heat it? Most Suzuki couplings require heating to proceed at a reasonable rate.
-
Start at a moderate temperature (e.g., 80-90 °C). Monitor the reaction by TLC or LC-MS.
-
If the reaction is slow or stalls, gradually increase the temperature (e.g., to 100-110 °C in toluene). Be aware that higher temperatures can increase the rate of side reactions.
-
If starting materials are consumed but yield is low, high temperatures might be causing product or catalyst degradation. In this case, a more active catalyst at a lower temperature may be a better solution.
Troubleshooting Flowchart
Below is a logical workflow to diagnose and solve low-yield issues in the Suzuki-Miyaura synthesis of [1,1'-Biphenyl]-3,3',5-triol.
Part 3: Key Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of 1-Bromo-3,5-dimethoxybenzene and (3,5-Dimethoxyphenyl)boronic acid
This protocol provides a robust starting point for optimization.
Materials:
-
1-Bromo-3,5-dimethoxybenzene (1.0 equiv)
-
(3,5-Dimethoxyphenyl)boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,5-dimethoxybenzene, (3,5-dimethoxyphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is a critical step to prevent catalyst oxidation.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The mixture should be stirred vigorously.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product, 3,3',5,5'-tetramethoxy-1,1'-biphenyl.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Demethylation to Yield [1,1'-Biphenyl]-3,3',5-triol
WARNING: Boron tribromide (BBr₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Procedure:
-
Setup: Dissolve the purified 3,3',5,5'-tetramethoxy-1,1'-biphenyl in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of BBr₃ (typically ~1.2 equivalents per methoxy group) in DCM dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully and slowly quench the reaction by adding it to a flask containing crushed ice or a cold, saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Purification: After solvent removal, the final product [1,1'-Biphenyl]-3,3',5-triol can be purified by recrystallization or column chromatography.
Part 4: Visual Guides & Data
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism helps in diagnosing which step may be failing.
Table 1: Comparison of Common Suzuki-Miyaura Reaction Conditions
| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is a good starting point.[12] For difficult couplings, a combination of a Pd(II) source and a specialized ligand often provides superior results. |
| Ligand | PPh₃, dppf, SPhos, RuPhos | Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich ligands (SPhos, etc.) accelerate reductive elimination and stabilize the catalyst, often enabling lower temperatures and the use of aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is not just a proton scavenger; it activates the boronic acid. K₃PO₄ is a strong, effective base for challenging substrates.[12] Cs₂CO₃ is highly soluble and often very effective. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF, DMF | The choice affects reagent solubility and reaction temperature. Biphasic systems like Toluene/H₂O are very common and effective for a wide range of substrates.[7] |
| Temperature | 80 - 110 °C | Temperature should be high enough for a reasonable reaction rate but low enough to prevent catalyst decomposition and side reactions. Optimization is often required.[14] |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]
-
Görbitz, C. H., Kaboli, M., Lovell, M., & Vestli, K. (2008). Benzene-1,3,5-triol at 105 K. Acta Crystallographica Section E: Structure Reports Online, E64, o2023. [Link]
- Google Patents. (2013). CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol.
-
Organic Syntheses. (2019). Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'-bi-2-naphthol. Org. Synth. 2019, 96, 326-343. [Link]
-
Gómez-Bombarelli, R., et al. (2016). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 3(10), 1265-1273. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts. [Link]
- Google Patents. (1982).
-
Kim, Y., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. Molecules, 25(16), 3737. [Link]
-
ResearchGate. (2017). Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
- Google Patents. (1972). US3705203A - Method for purifying biphenyl.
-
Journal of Physics: Conference Series. (2019). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]
-
ResearchGate. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. [Link]
-
General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.). [Link]
- Google Patents. (1996). EP0691323A1 - Process for preparing 3,5-dihydroxy 4-bromobenzoic acid.
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Organic Syntheses. (n.d.). Iodobenzene. Org. Syn. Coll. Vol. 1, p. 323 (1941); Vol. 2, p.35 (1922). [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Journal of Chemical Education. (2021). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. [Link]
-
Experiment 3 Preparation of Iodobenzene. (2021). [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from CovaSyn. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
-
Lambo, A. J., & Patel, T. R. (2006). Isolation and characterization of a biphenyl-utilizing psychrotrophic bacterium.... Journal of basic microbiology, 46(2), 120-30. [Link]
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MDPI. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]
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The Royal Society of Chemistry. (2013). Synthesis of bromobenzene. [Link]
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Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands.... Journal of the American Chemical Society, 129(14), 4124-5. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
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ResearchGate. (2007). New process for the preparation of 3,5-dihydroxy-1-pentylbenzene. [Link]
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Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. [Link]
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Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of [1,1'-Biphenyl]-3,3',5-triol and Other Notable Phenolic Compounds
Introduction: The Critical Role of Antioxidants in Mitigating Oxidative Stress
In the intricate landscape of cellular biology and drug development, the mitigation of oxidative stress is a cornerstone of therapeutic intervention. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Phenolic compounds, a diverse group of phytochemicals, have garnered significant attention for their potent antioxidant properties.[2] These molecules can donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating damaging chain reactions.
This guide provides an in-depth comparison of the antioxidant capacity of [1,1'-Biphenyl]-3,3',5-triol , a hydroxylated biphenyl, with three well-characterized phenolic compounds: resveratrol , quercetin , and gallic acid . While direct, comprehensive experimental data for [1,1'-Biphenyl]-3,3',5-triol is not extensively available in public literature, we will leverage established structure-activity relationships of hydroxylated biphenyls to project its potential antioxidant efficacy. This analysis is supported by a detailed examination of standard antioxidant assays—DPPH, ABTS, and FRAP—providing researchers and drug development professionals with a robust framework for evaluating and comparing the antioxidant potential of novel compounds.
Understanding Antioxidant Capacity: A Multi-faceted Approach
The antioxidant capacity of a compound is not a singular property but rather a composite of its ability to act through various mechanisms. Therefore, a comprehensive assessment necessitates the use of multiple assays that probe different aspects of antioxidant action.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[3] The reduction of the deep violet DPPH radical to a pale yellow hydrazine is monitored spectrophotometrically.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay evaluates the capacity of a compound to scavenge the ABTS radical cation (ABTS•+).[5] The pre-formed blue-green radical is reduced by the antioxidant, and the resulting decolorization is measured. This assay is applicable to both hydrophilic and lipophilic compounds.[6]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7] The reduction of the colorless Fe³⁺-TPTZ complex to a blue-colored Fe²⁺-TPTZ complex is measured, indicating the electron-donating capacity of the compound.[7]
The selection of these three assays provides a holistic view of a compound's antioxidant potential, encompassing both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[1]
Structure-Activity Relationship of Hydroxylated Biphenyls: Predicting Efficacy
The antioxidant activity of phenolic compounds, including hydroxylated biphenyls, is intrinsically linked to their chemical structure. Key determinants of antioxidant capacity include the number and position of hydroxyl (-OH) groups on the aromatic rings.[2]
For hydroxylated biphenyls, the following principles generally apply:
-
Number of Hydroxyl Groups: An increase in the number of hydroxyl groups typically leads to a higher antioxidant capacity. This is because more hydroxyl groups are available to donate hydrogen atoms or electrons to neutralize free radicals.[8]
-
Position of Hydroxyl Groups: The relative positions of the hydroxyl groups significantly influence the stability of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding. Ortho- and para-dihydroxylated structures are often more effective antioxidants than meta-dihydroxylated ones.[2]
-
Conformational Flexibility: The ability of the two phenyl rings to rotate around the central C-C bond can impact the accessibility of the hydroxyl groups to free radicals.[2]
Based on these principles, we can infer the potential antioxidant capacity of [1,1'-Biphenyl]-3,3',5-triol. Possessing three hydroxyl groups, it is expected to exhibit significant antioxidant activity. The presence of a resorcinol-like moiety (3,5-dihydroxy) on one ring and a phenolic group on the other suggests a potent free radical scavenging capability. It is reasonable to hypothesize that its antioxidant capacity would be greater than dihydroxylated biphenyls and potentially comparable to other trihydroxylated phenolic compounds.
Comparative Analysis of Antioxidant Capacity
To provide a quantitative comparison, the following tables summarize the reported antioxidant capacities of resveratrol, quercetin, and gallic acid, which are renowned for their potent antioxidant effects. These values, obtained from various studies, serve as benchmarks for evaluating the potential efficacy of [1,1'-Biphenyl]-3,3',5-triol.
Table 1: DPPH Radical Scavenging Activity (IC₅₀)
| Compound | IC₅₀ (µg/mL) | Potency |
| Gallic Acid | ~2.6[9] | Very High |
| Quercetin | ~4.97[7] | Very High |
| Resveratrol | ~25-50 (Varies by study) | High |
| [1,1'-Biphenyl]-3,3',5-triol | Not Experimentally Determined | Predicted High |
| Ascorbic Acid (Reference) | ~4.97[7] | Very High |
Lower IC₅₀ values indicate higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity (TEAC)
| Compound | TEAC (Trolox Equivalents) |
| Gallic Acid | ~2.0 - 4.5[10] |
| Quercetin | ~1.5 - 5.0[11] |
| Resveratrol | ~1.0 - 2.5[1] |
| [1,1'-Biphenyl]-3,3',5-triol | Not Experimentally Determined |
| Trolox (Reference) | 1.0 |
Higher TEAC values indicate greater antioxidant capacity relative to Trolox.
Table 3: Ferric Reducing Antioxidant Power (FRAP) Values
| Compound | FRAP Value (µM Fe(II)/µM) |
| Gallic Acid | High (Specific values vary)[12] |
| Quercetin | High (Specific values vary) |
| Resveratrol | Moderate to High (Specific values vary)[1] |
| [1,1'-Biphenyl]-3,3',5-triol | Not Experimentally Determined |
Higher FRAP values indicate greater reducing power.
Chemical Structures of Compared Compounds
Caption: Chemical structures of the compared phenolic compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for the three key antioxidant assays discussed. These protocols are designed to be self-validating and are based on established standards in the field.
DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Preparation of DPPH Radical Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.[3]
-
Preparation of Test Samples: Prepare a series of concentrations of the test compound and reference standards (e.g., gallic acid, quercetin, resveratrol) in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A blank containing only methanol and the DPPH solution should also be prepared.[3]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[4]
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[4]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[13]
-
Determination of IC₅₀: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[3]
ABTS Radical Cation Decolorization Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[5]
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Preparation of Test Samples: Prepare a series of concentrations of the test compound and a reference standard (Trolox) in the same solvent used for the working solution.
-
Reaction Mixture: Add a specific volume of the test sample or standard to a defined volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a set time (e.g., 6 minutes).[5]
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at approximately 734 nm.[6]
-
Calculation of TEAC Value: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition of the ABTS•+ radical against the concentration of Trolox. The TEAC value of the sample is then calculated from this standard curve.[14]
Ferric Reducing Antioxidant Power (FRAP) Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Methodology:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[7]
-
Preparation of Test Samples: Prepare a series of concentrations of the test compound in a suitable solvent.
-
Preparation of Standard Curve: Prepare a series of aqueous solutions of ferrous sulfate (FeSO₄·7H₂O) at known concentrations to generate a standard curve.
-
Reaction Mixture: Add a specific volume of the test sample or standard to a defined volume of the FRAP reagent.
-
Incubation: Incubate the reaction mixtures at 37°C for a set time (e.g., 30 minutes).
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at approximately 593 nm.[7]
-
Calculation of FRAP Value: The FRAP value of the sample is determined by comparing its absorbance to the standard curve of ferrous sulfate. The results are expressed as µmol of Fe(II) equivalents per gram or mole of the sample.
Conclusion
This guide provides a comprehensive framework for comparing the antioxidant capacity of [1,1'-Biphenyl]-3,3',5-triol with other well-established phenolic compounds. While direct experimental data for [1,1'-Biphenyl]-3,3',5-triol is limited, the principles of structure-activity relationships strongly suggest its potential as a potent antioxidant. The presence of three hydroxyl groups on the biphenyl scaffold indicates a high capacity for free radical scavenging.
For researchers and drug development professionals, the detailed protocols for the DPPH, ABTS, and FRAP assays offer a standardized approach to empirically determine the antioxidant capacity of novel compounds. By utilizing these methods and comparing the results to the provided data for resveratrol, quercetin, and gallic acid, a robust evaluation of the antioxidant potential of [1,1'-Biphenyl]-3,3',5-triol and other investigational molecules can be achieved. Further experimental validation is warranted to precisely quantify the antioxidant efficacy of [1,1'-Biphenyl]-3,3',5-triol and to fully elucidate its therapeutic potential.
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E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Retrieved from [Link]
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YouTube. (2021). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3,3',5-trihydroxybiphenyl in Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities in biological matrices is the bedrock of preclinical and clinical success. This guide provides an in-depth comparison of two robust analytical methodologies for the validation of a quantitative assay for 3,3',5-trihydroxybiphenyl, a potentially significant small molecule in various research contexts. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind methodological choices, ensuring a self-validating system that aligns with the highest standards of scientific integrity and regulatory expectations.
The Critical Need for Robust Bioanalytical Method Validation
The journey of a new chemical entity from discovery to potential therapeutic application is paved with data. The reliability of this data, particularly pharmacokinetic and toxicokinetic profiles, hinges on the validation of the analytical methods used.[1][2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, to ensure the quality and consistency of bioanalytical data.[1][4][5][6][7][8] The objective of validating a bioanalytical method is to unequivocally demonstrate its suitability for its intended purpose.[1][4]
This guide will explore and compare two powerful analytical techniques for the quantification of 3,3',5-trihydroxybiphenyl in biological matrices such as plasma or urine:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS)
-
Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS)
The choice between these methods is not arbitrary and depends on several factors including the physicochemical properties of the analyte, the required sensitivity, and the nature of the biological matrix.
Structural Overview of 3,3',5-trihydroxybiphenyl
Caption: Chemical Structure of 3,3',5-trihydroxybiphenyl.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective technique, making it a gold standard for quantifying small molecules in complex biological matrices.[9][10] The separation power of HPLC combined with the specificity of tandem mass spectrometry allows for the accurate measurement of low analyte concentrations.[10]
Rationale for HPLC-MS/MS
The presence of three hydroxyl groups on the biphenyl structure makes 3,3',5-trihydroxybiphenyl a polar molecule, which is amenable to reverse-phase HPLC. Furthermore, the aromatic rings and hydroxyl groups are readily ionizable, making the compound suitable for detection by mass spectrometry, likely in negative ion mode via electrospray ionization (ESI).
Experimental Workflow for HPLC-MS/MS Method Validation
Caption: HPLC-MS/MS Method Validation Workflow.
Detailed Experimental Protocol
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma/urine sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex for 1 minute. The rationale here is to denature and precipitate the bulk of proteins which can interfere with the analysis.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned mixed-mode anion exchange SPE cartridge. This step provides further cleanup and concentration of the analyte.[11]
-
Wash the cartridge with a non-eluting solvent to remove neutral and basic interferences.
-
Elute the analyte with an appropriate acidic organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase. This step concentrates the sample and ensures compatibility with the HPLC mobile phase.
HPLC Conditions:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for retaining the polar analyte.
-
Mobile Phase A: 0.1% formic acid in water. The acid helps to improve peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution: A gradient from low to high organic phase concentration will be employed to ensure good separation from endogenous matrix components and efficient elution of the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode. The hydroxyl groups are acidic and will readily deprotonate.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[12] This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
Validation Parameters and Performance
The validation of the method will be performed according to the ICH M10 guideline, assessing the following parameters:[4][6]
| Parameter | Experimental Approach | Acceptance Criteria (ICH M10) | Hypothetical Performance Data |
| Specificity & Selectivity | Analysis of blank matrix from at least 6 different sources. | No significant interfering peaks at the retention time of the analyte and internal standard. | No interference observed. |
| Linearity & Range | A calibration curve with at least 6 non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | r² = 0.998 over a range of 1-1000 ng/mL. |
| Accuracy & Precision | Analysis of Quality Control (QC) samples at LLOQ, low, medium, and high concentrations in 5 replicates over 3 separate runs. | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (CV) ≤ 15% (≤ 20% at LLOQ).[13] | Accuracy: 95.2-103.5%. Precision (CV): < 8%. |
| Recovery | Comparison of the analyte response from extracted samples to that of unextracted standards. | Recovery should be consistent and reproducible. | 85 ± 5%. |
| Matrix Effect | Comparison of the analyte response in post-extraction spiked samples to that of neat standards. | The CV of the matrix factor should be ≤ 15%. | Matrix factor between 0.95 and 1.05. |
| Stability | Evaluation of analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should be within ±15% of the nominal concentration. | Stable for at least 3 freeze-thaw cycles and 6 months at -80°C. |
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is another powerful technique for the quantification of small molecules.[14] It often provides excellent chromatographic resolution. However, for polar compounds like 3,3',5-trihydroxybiphenyl, a derivatization step is necessary to increase volatility and thermal stability.[15]
Rationale for GC-MS/MS
With appropriate derivatization, GC-MS/MS can offer high sensitivity and selectivity. The choice of derivatizing agent is critical to the success of the method. Silylation is a common approach for hydroxyl groups, converting them to their trimethylsilyl (TMS) ethers.
Experimental Workflow for GC-MS/MS Method Validation
Caption: GC-MS/MS Method Validation Workflow.
Detailed Experimental Protocol
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): To 100 µL of plasma/urine, add an internal standard and an appropriate buffer to adjust the pH. Extract the analyte with a water-immiscible organic solvent (e.g., ethyl acetate). LLE is a classic and effective technique for sample cleanup.[14]
-
Evaporation: Evaporate the organic layer to dryness.
-
Derivatization: Reconstitute the residue in a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the hydroxyl groups. This step is crucial for making the analyte volatile for GC analysis.[16]
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable for separating the derivatized analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to ensure good separation and peak shape.
-
Injection Mode: Splitless injection for maximum sensitivity.
Mass Spectrometric Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Validation Parameters and Performance
| Parameter | Experimental Approach | Acceptance Criteria (ICH M10) | Hypothetical Performance Data |
| Specificity & Selectivity | Analysis of blank matrix from at least 6 different sources. | No significant interfering peaks at the retention time of the analyte and internal standard. | Minor interferences observed, but chromatographically resolved. |
| Linearity & Range | A calibration curve with at least 6 non-zero concentrations. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | r² = 0.995 over a range of 5-1500 ng/mL. |
| Accuracy & Precision | Analysis of QC samples at LLOQ, low, medium, and high concentrations in 5 replicates over 3 separate runs. | Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (CV) ≤ 15% (≤ 20% at LLOQ).[13] | Accuracy: 92.8-105.1%. Precision (CV): < 10%. |
| Recovery | Comparison of the analyte response from extracted and derivatized samples to that of derivatized standards. | Recovery should be consistent and reproducible. | 75 ± 8%. |
| Matrix Effect | Evaluated as part of the overall method performance. | The CV of the response should be ≤ 15%. | Acceptable, but with slightly higher variability than HPLC-MS/MS. |
| Stability | Evaluation of analyte stability pre- and post-derivatization. | Analyte concentration should be within ±15% of the nominal concentration. | Stable for 24 hours post-derivatization. Long-term stability of underivatized analyte is good. |
Method Selection Rationale: HPLC-MS/MS vs. GC-MS/MS
| Feature | HPLC-MS/MS | GC-MS/MS | Recommendation |
| Sample Preparation | More complex (SPE), but amenable to automation. | Simpler extraction (LLE), but requires a critical derivatization step. | HPLC-MS/MS is often preferred for high-throughput applications due to the automation potential of SPE. |
| Sensitivity | Typically offers excellent sensitivity (sub-ng/mL). | Can also be very sensitive, but may be limited by derivatization efficiency and background noise. | HPLC-MS/MS may have a slight advantage in achieving lower limits of quantification. |
| Selectivity | High selectivity from both chromatographic separation and MRM. | High selectivity, but potential for interferences from derivatization by-products. | Both are highly selective, but HPLC-MS/MS may be more straightforward. |
| Throughput | Faster run times are often achievable. | Longer run times due to the temperature program. | HPLC-MS/MS generally offers higher throughput. |
| Robustness | Generally robust, but matrix effects can be a concern. | Derivatization can introduce variability. | HPLC-MS/MS is often considered more robust for routine bioanalysis of polar compounds. |
For the quantification of 3,3',5-trihydroxybiphenyl in biological matrices, HPLC-MS/MS is the recommended methodology . The primary reasons for this are:
-
No need for derivatization: This simplifies the sample preparation process, reduces potential sources of error and variability, and improves throughput.
-
Superior performance for polar compounds: HPLC is inherently better suited for the analysis of polar, non-volatile compounds.
-
High sensitivity and robustness: Modern HPLC-MS/MS systems provide the sensitivity and reliability required for regulated bioanalysis.
While GC-MS/MS is a viable alternative, the added complexity and potential for variability associated with the derivatization step make it a less desirable choice for a high-throughput, regulated environment. The selection of the final method should always be based on a thorough validation that demonstrates its suitability for the specific application, adhering to the principles outlined in the ICH M10 guideline.
References
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International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Patel, K., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Turkish Journal of Pharmaceutical Sciences, 20(4), 384-391. [Link]
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Wang, S., et al. (2020). Determination of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) in shellfish by UPLC-QqQ/MS and evaluation of matrix effect. Food Chemistry, 309, 125749. [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]
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Nguyen, T. H., et al. (2020). Study on the effect of processing methods on the total polyphenol, 2,3,5,4'-tetrahydroxystilben- 2-O-β-D-glucoside, and physcion contents in Fallopia multiflora (Thunb.) Haraldson. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
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GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
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A Comparative Investigation of the Biological Effects of [1,1'-Biphenyl]-3,3',5-triol and its Isomers: A Guide for Researchers
This guide provides a comparative analysis of the potential biological effects of [1,1'-Biphenyl]-3,3',5-triol and its structural isomers. In the ever-evolving landscape of drug discovery and development, understanding the structure-activity relationships of novel compounds is paramount. Biphenyl derivatives, with their diverse pharmacological activities, represent a promising area of research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a framework for investigating the antioxidant, anti-inflammatory, and cytotoxic potential of these fascinating molecules.
Introduction to [1,1'-Biphenyl]-3,3',5-triol and its Isomers
[1,1'-Biphenyl]-3,3',5-triol is a polyhydroxylated aromatic compound belonging to the biphenyl class of molecules.[4] Its structure, characterized by two phenyl rings linked by a single bond and adorned with three hydroxyl groups, suggests a high potential for biological activity. The precise positioning of these hydroxyl groups is critical in defining the molecule's interaction with biological systems. This guide will consider the following isomers for a comparative discussion:
-
[1,1'-Biphenyl]-3,3',5-triol: The lead compound of this investigation.
-
[1,1'-Biphenyl]-2,4,6-triol: An isomer with hydroxyl groups clustered on one phenyl ring.
-
[1,1'-Biphenyl]-3,4,5-triol: Another isomer with a pyrogallol-like substitution pattern on one ring.
The spatial arrangement of the hydroxyl groups in these isomers is expected to significantly influence their physicochemical properties, such as hydrogen-bonding capacity, redox potential, and steric hindrance, thereby dictating their biological efficacy.[3]
Comparative Analysis of Predicted Biological Activities
This section outlines the predicted antioxidant, anti-inflammatory, and cytotoxic properties of [1,1'-Biphenyl]-3,3',5-triol and its isomers. The predictions are grounded in the well-documented structure-activity relationships of phenolic compounds.
Antioxidant Activity
The antioxidant potential of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficacy.
Predicted Antioxidant Potency:
| Compound | Predicted Relative Antioxidant Activity | Rationale |
| [1,1'-Biphenyl]-3,4,5-triol | High | The 3,4,5-trihydroxy (pyrogallol-like) substitution pattern is known to confer potent antioxidant activity due to the potential for extensive resonance stabilization of the phenoxyl radical. |
| [1,1'-Biphenyl]-3,3',5-triol | Moderate to High | The presence of multiple hydroxyl groups suggests good radical scavenging ability. The distribution of hydroxyl groups across both rings may influence its interaction with different types of free radicals. |
| [1,1'-Biphenyl]-2,4,6-triol | Moderate | The ortho-positioning of a hydroxyl group (at position 2) may lead to steric hindrance, potentially affecting its ability to interact with bulky free radicals. However, the overall high density of hydroxyl groups on one ring should still provide considerable antioxidant capacity. |
Experimental Validation: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method to assess the radical scavenging activity of compounds.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of concentrations for each test compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the positive control.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).
-
Anti-inflammatory Effects
The anti-inflammatory properties of phenolic compounds often stem from their ability to inhibit pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.
Predicted Anti-inflammatory Potency:
| Compound | Predicted Relative Anti-inflammatory Activity | Rationale |
| [1,1'-Biphenyl]-3,4,5-triol | High | The pyrogallol moiety is a known inhibitor of inflammatory pathways. Its potent antioxidant activity can also contribute to reducing inflammation by quenching reactive oxygen species (ROS) that act as signaling molecules in inflammation. |
| [1,1'-Biphenyl]-3,3',5-triol | Moderate | The presence of multiple hydroxyl groups can contribute to the inhibition of inflammatory enzymes. Its antioxidant properties will also play a role in mitigating inflammatory responses. |
| [1,1'-Biphenyl]-2,4,6-triol | Moderate | The steric hindrance from the ortho-hydroxyl group might influence its binding to the active sites of inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). |
Experimental Validation: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
-
Cytotoxic Activity
The cytotoxicity of phenolic compounds can be a double-edged sword. While desirable for anticancer applications, it is an adverse effect for other therapeutic indications. Hydroxylation of the biphenyl structure has been shown to increase cytotoxicity compared to the parent compound.[5]
Predicted Cytotoxic Potency:
| Compound | Predicted Relative Cytotoxicity | Rationale |
| [1,1'-Biphenyl]-3,4,5-triol | High | The pyrogallol-like structure is known to be readily oxidized to form reactive quinone species, which can induce cellular damage and apoptosis. |
| [1,1'-Biphenyl]-2,4,6-triol | Moderate to High | The high density of hydroxyl groups on one ring could lead to the formation of reactive oxygen species and subsequent cytotoxicity. |
| [1,1'-Biphenyl]-3,3',5-triol | Moderate | The distribution of hydroxyl groups might lead to a more controlled redox cycling and potentially lower cytotoxicity compared to the other isomers. |
Experimental Validation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Protocol: MTT Assay
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Mechanistic Insights: The Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[7] Many phenolic antioxidants exert their protective effects by activating this pathway, leading to the upregulation of a battery of antioxidant and detoxification enzymes.
It is plausible that [1,1'-Biphenyl]-3,3',5-triol and its isomers, particularly those with potent antioxidant activity, could act as activators of the Nrf2 pathway. This would be a valuable secondary mechanism of action to investigate, as it would indicate a potential for inducing a long-lasting protective effect against oxidative stress.
Conclusion and Future Directions
This guide has provided a predictive comparative analysis of the biological effects of [1,1'-Biphenyl]-3,3',5-triol and its isomers. Based on established structure-activity relationships, it is hypothesized that the isomeric form of these compounds will have a profound impact on their antioxidant, anti-inflammatory, and cytotoxic profiles. The [1,1'-Biphenyl]-3,4,5-triol isomer is predicted to be the most potent antioxidant and potentially the most cytotoxic, while the lead compound, [1,1'-Biphenyl]-3,3',5-triol, may offer a more balanced profile of activity.
It is imperative that these predictions are now subjected to rigorous experimental validation. The protocols and mechanistic frameworks provided in this guide offer a clear path forward for researchers to elucidate the true biological potential of these compounds. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of biphenyl polyols but may also pave the way for the development of novel therapeutic agents.
References
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U.S. Environmental Protection Agency. (n.d.). [1,1'-Biphenyl]triol. Substance Details. Retrieved January 27, 2026, from [Link]
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Comparing the bioactivity of [1,1'-Biphenyl]-3,3',5-triol with structurally similar biphenyls
An In-Depth Technical Guide to the Bioactivity of [1,1'-Biphenyl]-3,3',5-triol and Its Structural Analogs
Introduction: The Therapeutic Potential of Hydroxylated Biphenyls
The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] These molecules and their derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of hydroxyl (-OH) groups onto the biphenyl core dramatically influences its physicochemical properties and biological activity, particularly its capacity to interact with biological targets and modulate cellular pathways.
This guide provides a comparative analysis of the bioactivity of [1,1'-Biphenyl]-3,3',5-triol , a specific trihydroxylated biphenyl, against its structurally similar analogs. While direct experimental data for this particular compound is limited in publicly accessible literature, we can infer its potential bioactivity by examining established Structure-Activity Relationships (SAR) and comparing it with well-studied analogs such as resveratrol, 3,5-dihydroxybiphenyl, and other hydroxylated biphenyls. This analysis will focus on three key areas of therapeutic interest: antioxidant, anti-inflammatory, and anticancer activities.
Structure-Activity Relationship (SAR) Insights: The Role of Hydroxylation
The bioactivity of phenolic compounds like hydroxylated biphenyls is intrinsically linked to their chemical structure. The number and position of hydroxyl groups on the aromatic rings are critical determinants of their ability to donate hydrogen atoms or electrons, a key mechanism in their antioxidant function.[2] This antioxidant potential is often a foundational element of their broader anti-inflammatory and anticancer effects.
Key SAR principles for hydroxylated biphenyls include:
-
Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity, as there are more sites available for radical scavenging.
-
Position of Hydroxyl Groups: The relative positions of -OH groups influence the stability of the resulting phenoxyl radical. Ortho and para positioning can lead to the formation of more stable radicals through resonance, thus enhancing antioxidant capacity. The meta arrangement, as seen in the 3,5-dihydroxy substitution pattern of [1,1'-Biphenyl]-3,3',5-triol, is also known to confer significant antioxidant activity, similar to the resorcinol moiety in resveratrol.[3][4]
-
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds between adjacent hydroxyl groups can affect the bond dissociation enthalpy of the O-H bond, influencing the ease of hydrogen atom donation.[2]
Comparative Antioxidant Activity
The primary mechanism of antioxidant action for phenolic compounds is their ability to scavenge free radicals, such as reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids.[2] This activity is commonly evaluated using in vitro chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity.[5]
Table 1: Comparative Antioxidant Activity of Biphenyls and Related Polyphenols
| Compound | Assay | IC50 Value (µM) | Reference |
| 4,4'-Biphenol | DPPH | >100 | [2] |
| 2,2'-Biphenol | DPPH | ~50 | [2] |
| Resveratrol | DPPH | 25-50 | [7] |
| Trolox (Standard) | ABTS | ~2.9 µg/mL | [7] |
| [1,1'-Biphenyl]-3,3',5-triol | DPPH/ABTS | Data not available |
Note: IC50 values can vary depending on experimental conditions. The data presented is for comparative purposes.
Comparative Anti-inflammatory Activity
Chronic inflammation is closely linked to oxidative stress, and many antioxidant compounds also exhibit anti-inflammatory properties. A key pathway in inflammation involves the production of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of inflammatory conditions. Therefore, the ability of a compound to inhibit NO production in stimulated macrophages (like RAW 264.7 cells) is a common measure of its anti-inflammatory potential.[8]
Resveratrol and its analogs have been shown to exert anti-inflammatory effects by modulating signaling pathways such as the NF-κB and MAPK pathways, which are crucial for the expression of pro-inflammatory genes like iNOS and cyclooxygenase-2 (COX-2).[8][9] Given its structural similarity to resveratrol and its predicted high antioxidant activity, [1,1'-Biphenyl]-3,3',5-triol is likely a potent inhibitor of NO production.
Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Cell Line | IC50 Value (µM) | Reference |
| Luteolin | RAW 264.7 | 7.6 ± 0.3 | [10] |
| Quercetin | RAW 264.7 | 12.0 ± 0.8 | [10] |
| Resveratrol | RAW 264.7 | 25.5 ± 1.1 | [10] |
| [1,1'-Biphenyl]-3,3',5-triol | RAW 264.7 | Data not available |
Comparative Anticancer Activity
The therapeutic potential of biphenyl derivatives extends to oncology, where they have been shown to induce cytotoxicity in various cancer cell lines.[11] The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][12] The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Hydroxylated biphenyls have been reported to induce apoptosis through the intrinsic pathway, which involves the mitochondria. This pathway is characterized by the activation of a cascade of enzymes called caspases, leading to the cleavage of cellular proteins and ultimately cell death.[1][14] Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.
While specific data for [1,1'-Biphenyl]-3,3',5-triol is lacking, other hydroxylated biphenyls have demonstrated potent anticancer activity.[11]
Table 3: Comparative Cytotoxicity against Human Breast Cancer Cells (MCF-7)
| Compound | Assay | IC50 Value (µM) | Reference |
| Compound C1 (organotin) | MTT (48h) | 2.5±0.50 µg/mL | [13] |
| Doxorubicin (Standard) | MTT | 8.64 | [15] |
| [1,1'-Biphenyl]-3,3',5-triol | MTT | Data not available |
Note: Direct comparison is challenging due to variations in compound classes and experimental conditions.
Experimental Protocols
To ensure reproducibility and scientific rigor, detailed protocols for the key bioassays discussed are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and transfer to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.
-
Incubation: Incubate at room temperature for 10-15 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Use a sodium nitrite standard curve to quantify the amount of nitrite produced. Calculate the percentage of NO inhibition and determine the IC50 value.
MTT Cytotoxicity Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value. [13]
Conclusion and Future Directions
Based on established structure-activity relationships for hydroxylated biphenyls and related polyphenols, [1,1'-Biphenyl]-3,3',5-triol is predicted to be a potent bioactive compound. Its three hydroxyl groups, arranged in a pattern analogous to the resorcinol and catechol moieties found in other potent natural antioxidants, suggest strong radical scavenging capabilities. This inherent antioxidant activity likely translates into significant anti-inflammatory and anticancer effects, primarily through the modulation of key cellular signaling pathways such as NF-κB and the intrinsic apoptosis pathway.
However, this guide highlights a critical gap in the existing literature: the lack of direct experimental data for [1,1'-Biphenyl]-3,3',5-triol. To validate the hypotheses presented here, further research is essential. We recommend the following future studies:
-
In Vitro Bioassays: Direct testing of [1,1'-Biphenyl]-3,3',5-triol in DPPH, ABTS, NO inhibition, and MTT assays against a panel of cancer cell lines. This would provide the quantitative IC50 values needed for a definitive comparison with its structural analogs.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluation of its efficacy and safety in animal models of oxidative stress, inflammation, and cancer.
The synthesis and comprehensive biological evaluation of [1,1'-Biphenyl]-3,3',5-triol represent a promising avenue for the discovery of new therapeutic agents. The insights provided in this guide offer a solid foundation and rationale for embarking on such research endeavors.
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Ge, X., et al. (2022). Antioxidant Activity of Resveratrol Diastereomeric Forms Assayed in Fluorescent-Engineered Human Keratinocytes. Antioxidants, 11(2), 205. [Link]
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Donthiboina, K., et al. (2021). Synthesis of substituted biphenyl methylene indolinones as apoptosis inducers and tubulin polymerization inhibitors. Archiv der Pharmazie, 354(1), e2000273. [Link]
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Deb, P. K., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Cancer Research and Clinical Oncology, 147(11), 3117-3147. [Link]
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Duffy, M. F., et al. (2018). Resveratrol (3, 5, 4'-Trihydroxy-trans-Stilbene) Attenuates a Mouse Model of Multiple Sclerosis by Altering the miR-124/Sphingosine Kinase 1 Axis in Encephalitogenic T Cells in the Brain. The Journal of Neuroscience, 38(32), 7119-7130. [Link]
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Rathish, I. G., et al. (2009). Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. Bioorganic & Medicinal Chemistry Letters, 19(1), 255-8. [Link]
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Matamane, R. P., et al. (2020). 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of extracts from Aloiampelos striatula. Food Research, 4(6), 2062-2066. [Link]
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Tilahun, M., et al. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling [1,1'-Biphenyl]-3,3',5-triol
Understanding the Risks: A Proactive Stance on Safety
Based on the hazard classifications of analogous biphenyl compounds, such as 3-phenylphenol and other hydroxylated biphenyls, we must anticipate that [1,1'-Biphenyl]-3,3',5-triol may present the following hazards:
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1]
-
Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.
Core Protective Measures: Your Essential PPE Arsenal
The selection of appropriate PPE is your first line of defense against potential exposure. The following table outlines the recommended PPE for handling [1,1'-Biphenyl]-3,3',5-triol in various laboratory settings.
| Laboratory Scenario | Required Personal Protective Equipment | Rationale for Protection |
| Weighing and Preparing Solutions | - Nitrile gloves (double-gloving recommended) - Chemical splash goggles - Laboratory coat - N95 respirator or use of a chemical fume hood | Prevents dermal absorption of fine powders and protects eyes from accidental splashes. Respiratory protection minimizes inhalation of airborne particles. |
| Conducting Reactions and Work-up | - Nitrile gloves (or other chemically resistant gloves) - Chemical splash goggles and a face shield - Flame-resistant laboratory coat - Work exclusively within a certified chemical fume hood | Provides enhanced protection against splashes of solvents and reagents. A face shield offers an additional layer of protection for the entire face. |
| Purification (e.g., Chromatography) | - Chemically resistant gloves (e.g., nitrile) - Chemical splash goggles - Laboratory coat - Use of a well-ventilated area or a chemical fume hood | Protects against potential splashes and leaks during the purification process. Good ventilation is crucial to prevent the accumulation of vapors. |
| Handling Waste and Decontamination | - Heavy-duty, chemically resistant gloves (e.g., butyl rubber) - Chemical splash goggles and a face shield - Chemical-resistant apron over a laboratory coat - Respiratory protection as needed | Ensures maximum protection when handling concentrated waste materials and cleaning contaminated equipment and surfaces. |
Operational Protocol: Donning and Doffing of PPE
The effectiveness of PPE is contingent upon its correct application and removal. The following step-by-step protocols are designed to prevent cross-contamination and ensure your safety.
Donning (Putting On) PPE
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gowning: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If a respirator is necessary, perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on chemical splash goggles. If a higher level of protection is required, add a face shield over the goggles.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) PPE
-
Gloves (Outer Pair): If double-gloved, remove the outer pair by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Gown: Unbutton your lab coat. Peel it away from your body, turning it inside out as you remove it. Avoid touching the exterior of the coat.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove the face shield (if used), followed by the goggles, by handling the straps.
-
Respiratory Protection (if used): Remove the respirator without touching the front.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as for the outer pair.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
To visualize this critical process, please refer to the following workflow diagram:
Caption: A logical workflow for the correct donning and doffing of Personal Protective Equipment.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated PPE and other materials is a critical step in maintaining a safe laboratory environment.
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.) and any materials that have come into contact with [1,1'-Biphenyl]-3,3',5-triol should be considered hazardous waste.
-
Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow your institution's specific guidelines for the disposal of chemical waste.[1]
-
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Always have a copy of the relevant safety information, including this guide and any available SDS for similar compounds, readily accessible to provide to emergency responders.
By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your research community. Your commitment to responsible chemical handling is the cornerstone of scientific excellence.
References
- Fisher Scientific. (2025). Safety Data Sheet for 3-Phenylphenol.
- Sigma-Aldrich. (2025). Safety Data Sheet for a related biphenyl compound.
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- Sigma-Aldrich. (2025). Safety Data Sheet for a related biphenyl compound.
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- Radco Industries. (2016). BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET.
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- Mabi. (n.d.). Personal Protective Equipment.
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- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- PubChem. (n.d.). (1,1'-Biphenyl)-2-ol.
- PubChem. (n.d.). 3-Phenyl-5-(1,1,1-trifluoro-2-(6-hydroxy-5-phenyl-(1,1'-biphenyl)-3-yl)propan-2-yl).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
